7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of 7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzofuran-2-carboxamide involves several steps. One common method includes the reaction of 7-methoxy-1,2,3,4-tetrahydroisoquinoline with benzofuran-2-carboxylic acid under specific conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of certain enzymes and receptors, leading to its observed biological effects . For example, it may inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation .
Comparison with Similar Compounds
7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:
2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol: This compound also exhibits anti-inflammatory activity and shares a similar structural framework.
4-hydroxy-2-quinolones: These compounds have diverse biological activities and are used in drug research and development.
Indole derivatives: Known for their broad-spectrum biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
7-methoxy-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-24-15-4-2-3-12-9-16(25-17(12)15)19(23)21-13-6-5-11-7-8-20-18(22)14(11)10-13/h2-6,9-10H,7-8H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHLOPIEQARMJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(CCNC4=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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